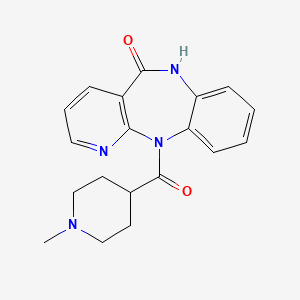
オクタノフェノン
概要
説明
Octanophenone, also known as 1-phenyloctan-1-one or caprylophenone, is a chemical compound with the molecular formula C14H20O . It is used as a pharmaceutical intermediate . The compound has an average mass of 204.308 Da and a monoisotopic mass of 204.151413 Da .
Molecular Structure Analysis
The molecular structure of Octanophenone consists of a phenyl group (C6H5) attached to an octanone group (CH3(CH2)4CO) . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, 7 freely rotating bonds, and no violations of the Rule of 5 .
Physical And Chemical Properties Analysis
Octanophenone is a liquid at room temperature . It has a density of 0.9±0.1 g/cm³, a boiling point of 287.5±0.0 °C at 760 mmHg, and a flash point of 116.7±6.6 °C . The compound has a refractive index of 1.494 and a molar refractivity of 64.1±0.3 cm³ .
科学的研究の応用
医薬品中間体
オクタノフェノン: は、さまざまな医薬品化合物の合成における中間体として使用されます。その化学的安定性と反応性により、複雑な医薬品分子の骨格を形成するのに適しています。 これは、さまざまな化学反応を起こすことができるため、医薬品原薬(API)の製造によく使用されます .
有機合成
有機化学において、オクタノフェノンは、より複雑な有機化合物を合成するためのビルディングブロックとして役立ちます。 そのケトン基は反応性が高く、縮合反応に使用することができ、材料科学や医薬品化学における潜在的な用途を持つ新しい分子を創出するための貴重な化合物です .
クロマトグラフィー
オクタノフェノン: は、クロマトグラフィーにおいて、クロマトグラフィーカラムの効率と負荷容量をテストするための標準として使用されます。 その保持特性と選択性は、さまざまなベンダーからの異なるソリッドコア粒子カラムのパフォーマンスを比較するために分析されます .
材料科学
この化合物の特性は、特に有機半導体やその他の電子材料の開発において、材料科学で活用されています。 その分子構造は、導電率やその他の電子特性を変えるために修正することができ、これは有機エレクトロニクスの進歩に不可欠です .
香料業界
オクタノフェノンは、その特徴的な臭いにより、香料業界で用途があります。香水やその他の香りの製品の調合に使用されています。 その安定性と一般的な有機溶媒への溶解性により、持続性の高い香料に最適な選択肢となっています .
分析化学
分析化学において、オクタノフェノンは、さまざまな分析機器の校正標準として使用されます。 その明確に定義された物理的および化学的特性により、正確な校正が可能になり、分析結果の信頼性が確保されます .
Safety and Hazards
Octanophenone should be handled with care. Contact with skin, eyes, and clothing should be avoided. It should be kept away from heat and sources of ignition. Inhalation or ingestion of the compound should be avoided . In case of accidental release, it should be soaked up with inert absorbent material and kept in suitable, closed containers for disposal .
作用機序
Target of Action
Octanophenone, also known as Caprylophenone, is a complex organic compound . More research is needed to identify its primary targets and their roles.
Biochemical Pathways
The specific biochemical pathways affected by Octanophenone are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyMore research is needed to outline these properties .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of Octanophenone .
生化学分析
Biochemical Properties
Octanophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of octanophenone is with cytochrome P450 enzymes. These enzymes are involved in the metabolism of many substances, and octanophenone can act as a substrate or inhibitor, depending on the specific enzyme and conditions. Additionally, octanophenone has been shown to interact with certain proteins involved in signal transduction pathways, affecting their activity and, consequently, the downstream signaling events .
Cellular Effects
Octanophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, octanophenone has been observed to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling. By affecting kinase activity, octanophenone can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Furthermore, octanophenone has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of octanophenone involves its binding interactions with various biomolecules. Octanophenone can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, octanophenone has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their heme groups, preventing the enzymes from catalyzing their reactions. Additionally, octanophenone can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions at the molecular level are crucial for the compound’s overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octanophenone can change over time due to its stability and degradation. Octanophenone is relatively stable at room temperature, but it can degrade over time, especially under conditions of high temperature or light exposure. Long-term studies have shown that octanophenone can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to octanophenone has been associated with changes in gene expression and metabolic activity in cultured cells .
Dosage Effects in Animal Models
The effects of octanophenone vary with different dosages in animal models. At low doses, octanophenone may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of octanophenone is required to elicit a measurable response. At very high doses, octanophenone can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Octanophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, which can convert octanophenone into hydroxylated metabolites. These metabolites can then undergo further reactions, such as conjugation with glucuronic acid, to facilitate their excretion from the body. Octanophenone can also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, octanophenone is transported and distributed through interactions with transporters and binding proteins. For example, octanophenone can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, octanophenone can interact with intracellular transporters, which help to distribute the compound to different cellular compartments. These interactions can influence the localization and accumulation of octanophenone, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of octanophenone is an important factor in its activity and function. Octanophenone can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals. For example, octanophenone may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, octanophenone can localize to the nucleus, where it can interact with transcription factors and influence gene expression .
特性
IUPAC Name |
1-phenyloctan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEVCZRUNOLVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061871 | |
| Record name | Octanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-37-9 | |
| Record name | Octanophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyloctan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY234FG9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of octanophenone explored in the provided research papers?
A1: The provided research focuses on the use of octanophenone as a starting material in the multi-step synthesis of fingolimod [, ]. Fingolimod is an active pharmaceutical ingredient (API) approved by the USFDA for treating multiple sclerosis (MS) [].
Q2: Can octanophenone be used to understand the behavior of other compounds in the environment?
A2: Yes, octanophenone's photolysis on soil surfaces has been studied to understand the impact of vapor transport on the photodegradation of organic compounds []. Researchers found that compounds with similar structures and photolysis rates in solution, but varying vapor pressures, exhibited different degradation profiles on soil. This suggests that vapor pressure plays a role in the transport and subsequent photolysis of organic compounds in the environment [].
Q3: Has octanophenone been used in analytical chemistry applications?
A3: Yes, octanophenone serves as a standard in reversed-phase high-performance liquid chromatography (RP-HPLC) for identifying wheat varieties []. It helps improve the reproducibility and resolution of RP-HPLC analysis by providing a reference point for comparing the retention times of gliadin proteins extracted from different wheat varieties []. Additionally, octanophenone and other alkylphenones were used to assess the performance of a porous layered radially elongated pillar (PLREP) array column coupled to a nano-LC system [].
Q4: Are there any studies investigating the chemical reactivity of octanophenone?
A4: Yes, researchers have explored the borohydride reduction of octanophenone within a reversed-phase liquid chromatographic column []. This study aimed to understand how sodium borohydride and tetrabutylammonium borohydride reduce octanophenone to 1-phenyloctan-1-ol under specific conditions. Results indicated that a lower concentration of tetrabutylammonium borohydride was required compared to sodium borohydride to achieve the same level of reduction, suggesting potential substrate selectivity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one](/img/structure/B1677025.png)
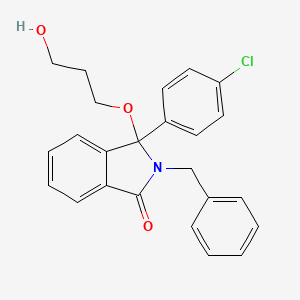
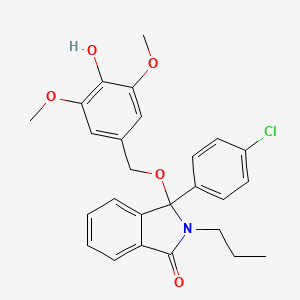


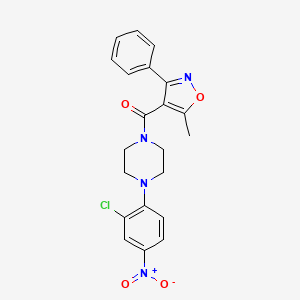
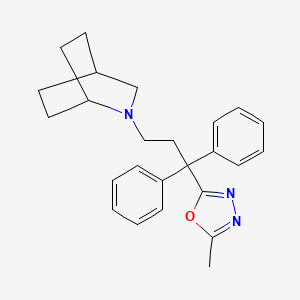


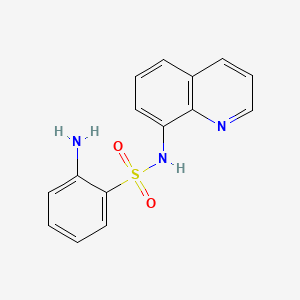
piperazino) ketone](/img/structure/B1677039.png)
